1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide from 4-bromotoluene through bromination.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed by reacting 4-bromobenzyl bromide with a suitable amine, such as pyrrolidine, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to alkyl or aryl derivatives.
Substitution: Formation of substituted pyrrolidine carboxylic acids.
Scientific Research Applications
1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The bromobenzyl group may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness: 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for specific interactions in chemical and biological systems. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H12BrNO3 |
---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12BrNO3/c13-10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) |
InChI Key |
HYKJBUYGVUSKON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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